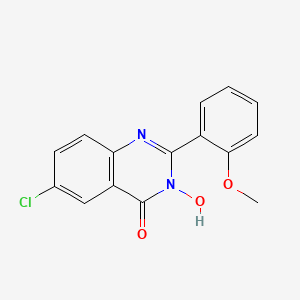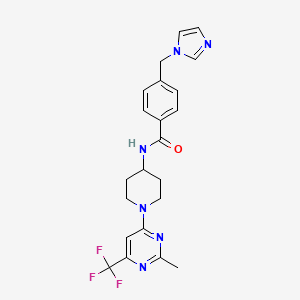
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-phenylacetamide, also known as OP-106 or OP-145, is a small molecule compound that has been studied for its potential therapeutic applications. The chemical structure of OP-106 is shown below:
Scientific Research Applications
Synthesis and Antimicrobial Activity
Researchers have synthesized a variety of pyridine, pyrimidinone, oxazinone, and their derivatives as antimicrobial agents using related starting materials. These compounds have shown good antibacterial and antifungal activities comparable to reference drugs such as streptomycin and fusidic acid. This highlights the potential of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-phenylacetamide derivatives in contributing to the development of new antimicrobial agents (Hossan et al., 2012).
Anticancer and Antimicrobial Agents
Another significant application involves the design and synthesis of new lipophilic acetamide derivatives, which have shown potential as anticancer and antimicrobial agents. Some of these derivatives exhibited broad-spectrum antibacterial activity and appreciable antifungal activity. Moreover, their anticancer effects were evaluated against various cancer lines, revealing certain derivatives as potent cytotoxic agents. This area of research opens new pathways for the development of dual-function compounds for treating cancer and infections (Ahmed et al., 2018).
Structure and Biological Activity
The study of the structure and biological activity of related compounds has led to the discovery of derivatives exhibiting antiradical activity. This suggests potential applications in the development of antioxidants or therapeutic agents targeting oxidative stress-related diseases. Understanding the structural basis of these activities can guide the design of more effective therapeutic agents (Kulakov et al., 2018).
Glutaminase Inhibitors
Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including compounds structurally related to this compound, has identified potent and selective inhibitors of kidney-type glutaminase. These inhibitors have implications for cancer treatment, as they can attenuate the growth of cancer cells both in vitro and in mouse models. This area of research is crucial for developing new therapeutic strategies against cancer (Shukla et al., 2012).
properties
IUPAC Name |
N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-19(15-16-7-3-1-4-8-16)21-13-14-23-20(25)12-11-18(22-23)17-9-5-2-6-10-17/h1-12H,13-15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFDNYGNJLWDCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{3-[2-(Hydroxymethyl)azepan-1-yl]-3-oxopropoxy}-3-methoxybenzaldehyde](/img/structure/B2670712.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2670713.png)
![1-(2-Chloro-4-fluorophenoxy)-3-[(2-methoxyphenyl)sulfonyl]-2-propanol](/img/structure/B2670714.png)
![N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide](/img/structure/B2670715.png)
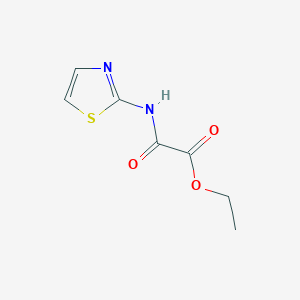
![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2670719.png)
![methyl 4-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate](/img/structure/B2670720.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide](/img/structure/B2670722.png)
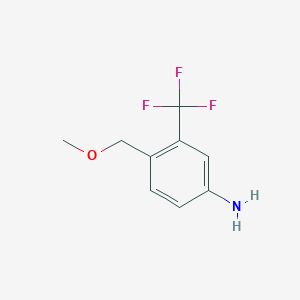
![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2670724.png)
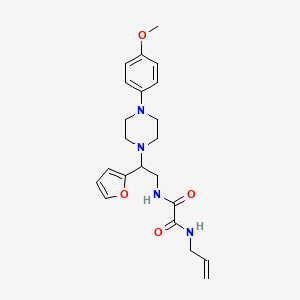
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2670730.png)
